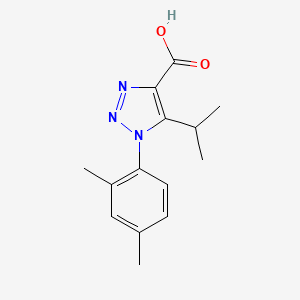

![molecular formula C16H19O5P B6080612 dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate](/img/structure/B6080612.png)

dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate (DMMP) is a chemical compound that has been extensively studied for its scientific research applications. It is a phosphonate ester that is commonly used as a simulant for nerve agents and is also used as a precursor for the synthesis of various organic compounds.

Mechanism of Action

Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate is a phosphonate ester that can interact with enzymes and receptors by forming covalent bonds with them. It can also interact with metal ions such as zinc and magnesium, which are essential for the function of many enzymes. dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate can disrupt the normal function of enzymes and receptors, leading to various biochemical and physiological effects.

Biochemical and Physiological Effects:

dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate can cause various biochemical and physiological effects, depending on the target it interacts with. It can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This can lead to the accumulation of acetylcholine in the nervous system, causing overstimulation of the cholinergic system and leading to symptoms such as convulsions, respiratory failure, and death. dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate can also interact with other enzymes and receptors, leading to various other effects such as oxidative stress, inflammation, and cell death.

Advantages and Limitations for Lab Experiments

Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate is a widely used simulant for nerve agents and is readily available. It is also relatively stable and can be stored for long periods. However, dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate has some limitations for lab experiments. It is a simulant and may not accurately mimic the effects of real nerve agents. It may also interact with other targets in addition to the intended target, leading to nonspecific effects.

Future Directions

There are many future directions for research on dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate. One area of research could focus on developing more accurate simulants for nerve agents that better mimic the effects of real nerve agents. Another area of research could focus on developing new compounds that can interact with specific targets in a more selective manner. Additionally, more research could be done on the biochemical and physiological effects of dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate to better understand its mechanism of action.

Synthesis Methods

Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate can be synthesized by reacting phenol with benzyl chloride in the presence of sodium hydroxide to form benzyl phenyl ether. This intermediate is then reacted with dimethyl phosphite and sodium hydroxide to form dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate. The overall reaction can be represented as follows:

PhOH + PhCH2Cl → PhCH2OPh + HCl

PhCH2OPh + (CH3O)2P(O)H + NaOH → PhCH2OP(O)(OCH3)2 + NaPhenoxide + H2O

Scientific Research Applications

Dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate is commonly used as a simulant for nerve agents such as sarin and soman. It is also used as a precursor for the synthesis of various organic compounds. dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate has been extensively studied for its ability to interact with enzymes, receptors, and other biological targets.

properties

IUPAC Name |

1-[dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O5P/c1-18-14-11-7-8-12-15(14)21-16(22(17,19-2)20-3)13-9-5-4-6-10-13/h4-12,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTLJEKFXVKYDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(C2=CC=CC=C2)P(=O)(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(cyclopropylmethyl)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6080531.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6080545.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6080553.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6080555.png)

![2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6080556.png)

![1-[(4-chlorophenyl)sulfonyl]-3-pyridin-3-yl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine](/img/structure/B6080564.png)

![2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6080567.png)

![1-benzyl-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080588.png)

![7-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6080598.png)

![N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B6080606.png)

![8-chloro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B6080614.png)

![{1-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-3-piperidinyl}(3-pyridinyl)methanone](/img/structure/B6080617.png)